6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one

Physicochemical profiling Lead optimization Medicinal chemistry

This compound uniquely combines the 2,6-difluorobenzoyl ATP-competitive hinge-binding motif (validated in JNJ-7706621 kinase inhibitor) with the tetrahydroquinolin-2-one scaffold (sub-nanomolar CYP11B2 inhibitors). The ortho,ortho'-difluoro substitution enables ¹⁹F NMR binding assays and creates a distinctive electrostatic surface absent in non-fluorinated or mono-fluoro analogs. Unlike generic building blocks, it offers dual pharmacophoric functionality for kinase panel screening and fragment-growing programs. Procure at ≥95% purity for reproducible SAR and ADME tuning campaigns.

Molecular Formula C16H11F2NO2
Molecular Weight 287.26 g/mol
CAS No. 1097107-50-0
Cat. No. B1418447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one
CAS1097107-50-0
Molecular FormulaC16H11F2NO2
Molecular Weight287.26 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=C(C=C2)C(=O)C3=C(C=CC=C3F)F
InChIInChI=1S/C16H11F2NO2/c17-11-2-1-3-12(18)15(11)16(21)10-4-6-13-9(8-10)5-7-14(20)19-13/h1-4,6,8H,5,7H2,(H,19,20)
InChIKeyYXCGNLSYEZOSJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one (CAS 1097107-50-0): Structural Identity, Key Physicochemical Properties, and Research-Grade Procurement Profile


6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one (CAS 1097107-50-0; IUPAC: 6-(2,6-difluorobenzoyl)-3,4-dihydro-1H-quinolin-2-one) is a synthetic fluorinated dihydroquinolinone with molecular formula C₁₆H₁₁F₂NO₂ and molecular weight 287.26 g/mol . It belongs to the 3,4-dihydro-1H-quinolin-2-one (tetrahydroquinolin-2-one) scaffold class, a privileged heterocyclic framework present in FDA-approved drugs including cilostazol, carteolol, and aripiprazole [1]. The compound features a 2,6-difluorobenzoyl substituent at the 6-position of the bicyclic lactam core, a substitution pattern that introduces unique electronic and steric properties relative to non-fluorinated benzoyl analogs [2]. It is commercially available from multiple vendors including Enamine (EN300-58859), Biosynth (XTB10750), and ChemScene (CS-0252059), typically at ≥95% purity, and is supplied as a versatile small-molecule scaffold for medicinal chemistry and chemical biology applications [3].

Why 6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one Cannot Be Replaced by Non-Fluorinated or Regioisomeric Analogs in Medicinal Chemistry Programs


Substituting 6-(2,6-difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one with a generic tetrahydroquinolin-2-one building block or its non-fluorinated 6-benzoyl congener (CAS 120067-47-2) introduces substantial changes in electronic distribution, hydrogen-bonding capacity, conformational preference, and metabolic vulnerability. The ortho,ortho'-difluoro substitution pattern on the benzoyl ring withdraws electron density from the carbonyl, altering the electrophilicity of the ketone bridge, while the two fluorine atoms create a distinctive electrostatic surface that cannot be replicated by hydrogen, chloro, or mono-fluoro substituents [1]. In the widely studied 2,6-difluorobenzoyl pharmacophore class—exemplified by JNJ-7706621 (a pan-CDK/aurora kinase inhibitor with IC₅₀ values of 3–15 nM across CDK1/2 and Aurora A/B) —the 2,6-difluoro arrangement is structurally essential for ATP-competitive kinase binding. Removal or repositioning of either fluorine drastically reduces target engagement. The tetrahydroquinolin-2-one scaffold itself is a validated pharmacophore in aldosterone synthase (CYP11B2) inhibition, where pyridine-substituted 3,4-dihydro-1H-quinolin-2-one derivatives achieve IC₅₀ values below 1 nM, with the scaffold's saturated lactam ring being critical for avoiding CYP1A2 liability seen in fully aromatic analogs [2]. Consequently, replacement of the target compound with a non-fluorinated or differently substituted analog is not a structurally conservative substitution and will alter both target-binding properties and ADME profile in ways that are not predictable without de novo experimental characterization.

Quantitative Differentiation Evidence for 6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one vs. Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiation vs. Non-Fluorinated 6-Benzoyl Analog (CAS 120067-47-2)

The target compound differs from its direct non-fluorinated analog, 6-benzoyl-1,2,3,4-tetrahydroquinolin-2-one (EN300-57229), by the presence of two ortho-fluorine atoms on the benzoyl ring. This substitution increases the molecular weight from 251.28 to 287.26 g/mol (Δ = +35.98 Da, a 14.3% increase), which alone shifts the compound into a higher mass bracket for fragment-based screening applications . More importantly, the 2,6-difluoro pattern introduces two strong hydrogen-bond acceptors (C–F) adjacent to the carbonyl, altering the electrostatic potential surface of the benzoyl group and increasing the calculated logP by an estimated 0.4–0.8 log units relative to the non-fluorinated parent—a shift that meaningfully affects both passive membrane permeability and plasma protein binding [1]. The non-fluorinated analog has a reported melting point of 205–208 °C ; the target compound's melting point is not publicly reported, but the introduction of fluorine generally depresses crystal lattice energy, potentially improving amorphous solubility in early formulation screens.

Physicochemical profiling Lead optimization Medicinal chemistry

Electronic Differentiation: Impact of 2,6-Difluoro Substitution on Carbonyl Electrophilicity vs. Non-Fluorinated and Mono-Fluorinated Benzoyl Analogs

The two ortho-fluorine substituents on the benzoyl ring exert a combined electron-withdrawing inductive effect (−I) that substantially increases the electrophilicity of the carbonyl carbon relative to non-fluorinated and mono-fluorinated benzoyl derivatives. Density functional theory (DFT) studies on 2,6-difluorobenzoyl-containing compounds consistently show that the C=O carbon carries a more positive partial charge than in 2-fluoro, 4-fluoro, or unsubstituted benzoyl systems, with the effect being additive for the 2,6-pattern due to the absence of resonance-based attenuation that occurs with para-substitution [1]. This increased electrophilicity has two practical consequences: (i) it strengthens hydrogen-bond acceptance by the carbonyl oxygen in target binding sites, and (ii) it modulates the compound's reactivity toward nucleophiles during chemical derivatization. In the context of the JNJ-7706621 chemotype—where the 2,6-difluorobenzoyl group engages the kinase hinge region—replacement of the 2,6-difluoro pattern with 2-fluoro alone reduced CDK2 inhibitory potency by over 10-fold, demonstrating that both ortho-fluorine atoms are required for optimal target engagement [2]. For 6-(2,6-difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one specifically, the electron-withdrawing effect of the two ortho-fluorines additionally polarizes the tetrahydroquinolinone amide bond, potentially altering tautomer preferences relative to non-fluorinated 6-benzoyl analogs [3].

Quantum chemistry Reactivity Structure-activity relationships

Scaffold Differentiation: Tetrahydroquinolin-2-one (Partially Saturated) vs. Fully Aromatic Quinoline Analogs in CYP and Toxicity Profiles

A critical structural distinction between the target compound and fully aromatic quinoline analogs (e.g., 4-(2,6-difluorobenzoyl)quinoline, CAS 1706444-33-8) is the partially saturated lactam ring of the tetrahydroquinolin-2-one core. This saturation has been systematically shown to reduce CYP1A2 inhibition—a liability associated with planar, fully aromatic polycyclic structures. In the seminal CYP11B2 inhibitor optimization program by Lucas et al. (2008), conversion from naphthalene-based inhibitors to 3,4-dihydro-1H-quinolin-2-one derivatives (compounds 12–26) eliminated CYP1A2 inhibition while maintaining sub-micromolar CYP11B2 potency, with compound 12 demonstrating a peroral bioavailability of 71% and no cytotoxicity up to 200 µM in U-937 cells [1]. The tetrahydroquinolin-2-one core specifically addresses the aromaticity-driven CYP1A2 liability of fully aromatic quinoline/quinolinone systems, a critical consideration for any program progressing toward in vivo studies [1]. Additionally, the saturated C3–C4 bond introduces a stereoelectronic environment distinct from the fully conjugated 2-quinolinone system, affecting both the pKa of the lactam NH (more basic than in the aromatic analog) and the conformational preferences of the 6-substituent [2].

Drug metabolism CYP inhibition Toxicology Aldosterone synthase

The 2,6-Difluorobenzoyl Fragment as a Validated Kinase Hinge-Binding Pharmacophore: Class-Level Evidence and Structural Implications for Target Compound Prioritization

The 2,6-difluorobenzoyl fragment is a well-precedented ATP-competitive kinase hinge-binding motif, validated across multiple kinase targets and chemical series. JNJ-7706621, a prototypical 2,6-difluorobenzoyl-containing inhibitor, achieves IC₅₀ values of 9 nM (CDK1), 4 nM (CDK2), 11 nM (Aurora-A), and 15 nM (Aurora-B) through a binding mode in which the 2,6-difluorobenzoyl carbonyl accepts a hydrogen bond from the hinge region while the ortho-fluorine atoms make favorable van der Waals contacts with the hydrophobic pocket . In the JAK2 pseudokinase domain co-crystal structure with JNJ-7706621 (PDB: 5WIN), the 2,6-difluorobenzoyl group is positioned in the ATP adenine-binding cleft, confirming its critical role in target engagement [1]. Beyond kinase inhibition, the 2,6-difluorobenzoyl moiety appears in diverse bioactive chemotypes: it is present in inhibitors of carbonic anhydrase, HDACs, and JAK family kinases [2], as well as in insecticidal benzoylphenylureas where the 2,6-difluoro pattern is optimal for chitin biosynthesis inhibition [3]. The presence of this validated pharmacophoric fragment on the tetrahydroquinolin-2-one scaffold of the target compound creates a structurally distinct chemotype that merges two independently validated motifs—offering an unexplored vector for kinase or non-kinase target screening that is not accessible with non-fluorinated 6-benzoyl analogs.

Kinase inhibition Fragment-based drug design Pharmacophore validation CDK Aurora kinase

Transparency Statement: Absence of Published Target-Specific Biological Assay Data for This Exact Compound

IMPORTANT CAVEAT: As of the search date, no peer-reviewed publications, patents, or public database entries (PubChem, ChEMBL, BindingDB) report quantitative biological assay data (IC₅₀, EC₅₀, Kᵢ, MIC, etc.) specifically for 6-(2,6-difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one (CAS 1097107-50-0). This compound is listed in Enamine's screening collection (EN300-58859) as part of its HTS and Advanced libraries [1] and is described by vendors as a 'versatile small molecule scaffold' , consistent with its role as a building block or screening deck component rather than a compound with a published biological annotation. The differentiation evidence presented above therefore relies on: (a) direct physicochemical comparison with the structurally characterized non-fluorinated analog; (b) class-level inference from the tetrahydroquinolin-2-one scaffold literature (CYP11B2 inhibition, P-glycoprotein modulation, MAO inhibition); and (c) pharmacophoric extrapolation from the well-characterized 2,6-difluorobenzoyl fragment in kinase inhibitors and agrochemicals. This evidence establishes a rational structural basis for prioritization but does not substitute for experimental head-to-head biological comparison.

Data gap Screening compound Building block Research chemical

Recommended Research and Procurement Application Scenarios for 6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one Based on Structural Differentiation Evidence


Kinase-Focused High-Throughput Screening (HTS) Campaigns Targeting the ATP-Binding Cleft

The 2,6-difluorobenzoyl fragment is a validated ATP-competitive hinge-binding motif, as demonstrated by JNJ-7706621 (CDK1/2 IC₅₀ = 4–9 nM; Aurora-A/B IC₅₀ = 11–15 nM) and confirmed by the JAK2 co-crystal structure (PDB 5WIN) [1][2]. The target compound combines this pharmacophore with the tetrahydroquinolin-2-one scaffold—a core independently validated in CYP11B2 inhibitors with sub-nanomolar potency [3]—creating a structurally novel chemotype for kinase panel screening. Procurement of this compound for inclusion in kinase-focused HTS libraries is supported by the dual pharmacophoric rationale: the 2,6-difluorobenzoyl group addresses the hinge region while the tetrahydroquinolin-2-one lactam offers hydrogen-bond donor/acceptor functionality orthogonal to the benzoyl carbonyl. The partially saturated scaffold also reduces the risk of CYP1A2 interference relative to fully aromatic quinoline screening hits [3], potentially yielding cleaner hit profiles in phenotypic assays.

Fragment-to-Lead Optimization Programs Requiring Fluorinated Benzoyl Building Blocks

In fragment-based drug discovery (FBDD), the target compound serves as a fluorine-enriched fragment or scaffold for structure-guided elaboration. With MW = 287.26 g/mol, it sits at the upper boundary of the 'rule of three' fragment space, making it suitable for fragment growing rather than primary fragment screening. The two ortho-fluorine atoms provide two distinct advantages: (i) they can be monitored by ¹⁹F NMR in protein–ligand interaction studies, enabling direct binding detection without isotopic labeling, and (ii) they offer two potential metabolic soft spots that can be sequentially modified during lead optimization to tune ADME properties. The compound's commercial availability from multiple vendors at ≥95% purity [1] ensures reproducible procurement for iterative SAR cycles.

CYP11B2 (Aldosterone Synthase) Inhibitor Discovery and Cardiovascular Drug Development Programs

The 3,4-dihydro-1H-quinolin-2-one scaffold has demonstrated outstanding CYP11B2 inhibitory activity (IC₅₀ < 1 nM for optimized derivatives) with high selectivity over CYP11B1 and avoidance of CYP1A2 inhibition [1]. The target compound presents this validated cardiovascular drug discovery scaffold functionalized with a 2,6-difluorobenzoyl group at the 6-position—a substitution pattern that has not been explored in published CYP11B2 SAR. Given that CYP11B2 is a clinically validated target for hypertension, congestive heart failure, and primary aldosteronism [2], the compound represents a novel entry point for aldosterone synthase inhibitor lead generation. The 6-(2,6-difluorobenzoyl) substitution may offer improved metabolic stability relative to the pyridyl-substituted leads due to the electron-withdrawing effect of the ortho-fluorines on the benzoyl ring slowing oxidative metabolism [3].

Agrochemical Discovery: Benzoyl-Substituted Heterocyclic Screening for Insecticidal and Fungicidal Activity

The 2,6-difluorobenzoyl moiety is the pharmacophoric core of multiple commercial benzoylphenylurea insecticides (e.g., penfluron and related chitin biosynthesis inhibitors), where the 2,6-difluoro substitution pattern is structurally optimal for larvicidal activity [1]. The target compound replaces the urea linkage of classical benzoylphenylureas with a tetrahydroquinolin-2-one heterocycle, creating a structurally distinct chemotype that retains the validated 2,6-difluorobenzoyl fragment. This scaffold hopping approach may yield compounds with differentiated insecticidal spectrum or resistance-breaking potential. The compound's predicted physicochemical profile (moderate logP, MW < 300) is consistent with agrochemical lead space, supporting its inclusion in agrochemical discovery screening decks alongside established benzoylphenylurea standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.